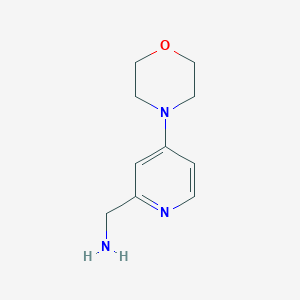
(4-Morpholinopyridin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Morpholinopyridin-2-yl)methanamine is a heterocyclic organic compound that features both a morpholine and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Morpholinopyridin-2-yl)methanamine typically involves the reduction of its 1-oxide precursor . One common method includes the reaction of 4-morpholinopyridine with reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions . Another approach involves the use of trimethylsilylmethyllithium (TMSCH2Li) to induce morpholine ring contraction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Morpholinopyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide.
Reduction: Reduction reactions can convert the compound back to its amine form.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives depending on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
(4-Morpholinopyridin-2-yl)methanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Morpholinopyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as protein kinases. The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can disrupt various cellular pathways, making the compound a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Pyridin-2-ylmethylene)methanamine: This compound shares a similar pyridine-based structure and is used in the synthesis of metal complexes.
Methenamine: Although structurally different, methenamine is another heterocyclic compound with applications in medicinal chemistry.
Uniqueness
What sets (4-Morpholinopyridin-2-yl)methanamine apart is its dual functionality, combining the properties of both morpholine and pyridine rings. This unique structure allows for versatile chemical reactivity and a broad range of applications in various fields.
Eigenschaften
Molekularformel |
C10H15N3O |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
(4-morpholin-4-ylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H15N3O/c11-8-9-7-10(1-2-12-9)13-3-5-14-6-4-13/h1-2,7H,3-6,8,11H2 |
InChI-Schlüssel |
JGSSHRKPQAEQNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=NC=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Methoxy-4-(pyridin-4-ylmethoxy)phenyl]methanamine](/img/structure/B13653041.png)
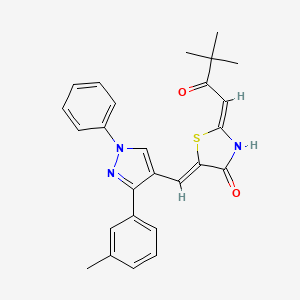
![Sodium [[(1-phenyl-1H-tetrazol-5-yl)methyl]thio]acetate](/img/structure/B13653051.png)
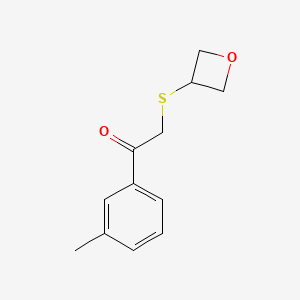
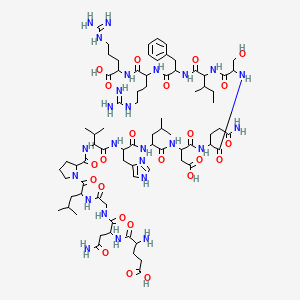
![5-Chloro-3-(methylamino)-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B13653070.png)

![5-bromo-2,4-dimethyl-1H-benzo[d]imidazole](/img/structure/B13653078.png)
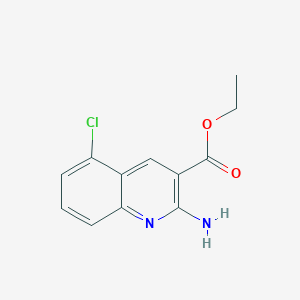
![Methyl 7-chloro-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13653092.png)
![[2,2'-Bipyridine]-5,5'-dicarbohydrazide](/img/structure/B13653098.png)
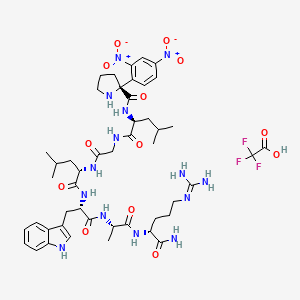
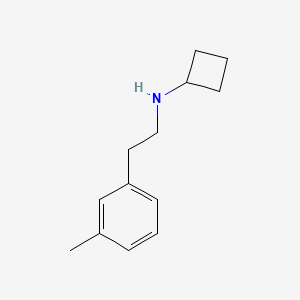
![1,10-bis(3,5-ditert-butyl-4-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13653134.png)
